molecular formula C7H11ClF3N B13474372 1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride

1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride

Cat. No.: B13474372
M. Wt: 201.62 g/mol
InChI Key: YNXMPGMHCDVYQN-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-3-azabicyclo[311]heptane hydrochloride is a compound characterized by its unique bicyclic structure, which includes a trifluoromethyl group and an azabicyclo moiety

Preparation Methods

Chemical Reactions Analysis

1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the azabicyclo structure contribute to its reactivity and binding affinity, allowing it to modulate various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the azabicyclo structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11ClF3N

Molecular Weight

201.62 g/mol

IUPAC Name

1-(trifluoromethyl)-3-azabicyclo[3.1.1]heptane;hydrochloride

InChI

InChI=1S/C7H10F3N.ClH/c8-7(9,10)6-1-5(2-6)3-11-4-6;/h5,11H,1-4H2;1H

InChI Key

YNXMPGMHCDVYQN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(CNC2)C(F)(F)F.Cl

Origin of Product

United States

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